1,7-Diaminonaphthalene
Overview
Description
1,7-Diaminonaphthalene is an organic compound with the molecular formula C₁₀H₁₀N₂. It is one of several isomeric naphthalenediamines, characterized by the presence of two amino groups attached to a naphthalene ring. This compound is a white solid that tends to darken upon exposure to air due to oxidation .
Preparation Methods
1,7-Diaminonaphthalene can be synthesized through the reduction of 1,7-dinitronaphthalene. The process involves the use of hydrogenation catalysts and solvents. The reaction typically proceeds as follows:
Chemical Reactions Analysis
1,7-Diaminonaphthalene undergoes various chemical reactions, including:
Oxidation: This compound tends to oxidize when exposed to air, forming quinonoid structures.
Reduction: It can be reduced to form corresponding amines.
Substitution: The amino groups in this compound can participate in substitution reactions, forming derivatives such as perimidones.
Common reagents and conditions used in these reactions include hydrogenation catalysts for reduction and oxidizing agents for oxidation. Major products formed from these reactions include various substituted naphthalene derivatives .
Scientific Research Applications
1,7-Diaminonaphthalene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including dyes and pigments.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,7-diaminonaphthalene involves its ability to undergo oxidation and reduction reactions. The amino groups in the compound can interact with various molecular targets, leading to the formation of different products. These interactions are crucial in its applications in organic synthesis and industrial processes .
Comparison with Similar Compounds
1,7-Diaminonaphthalene is unique among its isomers due to the specific positioning of its amino groups. Similar compounds include:
- 1,2-Diaminonaphthalene
- 1,3-Diaminonaphthalene
- 1,4-Diaminonaphthalene
- 1,5-Diaminonaphthalene
- 1,8-Diaminonaphthalene
- 2,3-Diaminonaphthalene
- 2,6-Diaminonaphthalene
- 2,7-Diaminonaphthalene
Each of these isomers has distinct properties and applications, making this compound unique in its reactivity and uses.
Properties
IUPAC Name |
naphthalene-1,7-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6H,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWYJINCYGEEJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)N)C(=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70945116 | |
Record name | Naphthalene-1,7-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70945116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2243-64-3 | |
Record name | 1,7-Naphthalenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2243-64-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,7-Diaminonaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243643 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthalene-1,7-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70945116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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